molecular formula C12H17N3O B1475742 6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 2097975-37-4

6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B1475742
CAS No.: 2097975-37-4
M. Wt: 219.28 g/mol
InChI Key: ZTVQSXMDRVYTAY-UHFFFAOYSA-N
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Description

The compound “6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” is a complex organic molecule. It is related to the class of compounds known as pyridines . Pyridines are six-membered aromatic heterocycles that contain one nitrogen atom .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. A common approach to synthesize pyridine derivatives involves the condensation of carbonyl compounds or cycloaddition reactions . The Kröhnke pyridine synthesis is a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Pyridines have an electronic structure similar to benzene, where the five carbons and single nitrogen are all sp2 hybridized . All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. Pyridine rings can undergo a variety of reactions, including condensation with 1,5-dicarbonyls and reactions with α,β-unsaturated carbonyl compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyridines are generally polar compounds due to the presence of a nitrogen atom, and they can participate in hydrogen bonding .

Scientific Research Applications

Synthetic Applications

This compound is involved in synthetic applications that include the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. For instance, the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones involves reactions of the corresponding 7-hydroxy derivatives with nucleophiles. These reactions demonstrate the compound's utility in creating fused tricyclic derivatives and 7-methylene derivatives with potential biological activity (Goto et al., 1991).

Chemical Transformations and Functionalization

Functionalization of related heterocycles, like 1H-pyrrolo[2,3-b]pyridine, has been explored to yield compounds with applications as agrochemicals or functional materials. This includes the introduction of amino groups onto the compound to form multidentate agents and the conversion of derivatives to podant-type compounds, highlighting the flexibility of these frameworks in chemical synthesis (Minakata et al., 1992).

Theoretical and Computational Studies

Furthermore, theoretical and computational studies on pyrrolo[2,3-b]pyridine derivatives, such as novel pyranopyrazoles, help understand their electronic structures and potential as fluorescent materials. These studies involve density functional theory (DFT) calculations to describe the molecular orbitals, nodal patterns, and contributions of individual atoms, offering insights into their electronic properties and reactivity (Al-Amiery et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities. Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .

Mechanism of Action

The compound also contains an aminoethyl group, which could potentially be involved in interactions with biological targets. For instance, it could form hydrogen bonds with proteins or other biomolecules, influencing the compound’s mode of action .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition. These factors would also influence the compound’s bioavailability .

The compound’s action could result in various molecular and cellular effects, depending on its specific targets and mode of action. These effects could include changes in cellular signaling pathways, gene expression, or cellular metabolism .

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets .

Biochemical Analysis

Biochemical Properties

6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in regulating various cellular processes . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways associated with cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are crucial for cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic products of this compound can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . Targeting signals and post-translational modifications play a key role in directing the compound to its site of action, where it can exert its biochemical effects.

Properties

IUPAC Name

6-(2-aminoethyl)-1-propylpyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-6-14-7-3-10-4-8-15(9-5-13)12(16)11(10)14/h3-4,7-8H,2,5-6,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVQSXMDRVYTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C1C(=O)N(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
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6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
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6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 6
6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

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